1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide
CAS No.: 1010867-45-4
Cat. No.: VC4155161
Molecular Formula: C24H28N4O4
Molecular Weight: 436.512
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1010867-45-4 |
---|---|
Molecular Formula | C24H28N4O4 |
Molecular Weight | 436.512 |
IUPAC Name | 1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]ethyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C24H28N4O4/c1-31-18-4-2-16(3-5-18)21-15-26-27-23(21)20-7-6-19(14-22(20)29)32-13-12-28-10-8-17(9-11-28)24(25)30/h2-7,14-15,17,29H,8-13H2,1H3,(H2,25,30)(H,26,27) |
Standard InChI Key | BZSQZUISUBVRKG-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenoxy]ethyl]piperidine-4-carboxamide, reflects its intricate structure. Key components include:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle contributing to alkaloid-like properties.
-
Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in bioactivity.
-
Substituents: A methoxyphenyl group (electron-donating), a hydroxy group (hydrogen-bonding capability), and a carboxamide functional group (polar interactions).
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₂₈N₄O₄ | PubChem |
Molecular Weight | 436.5 g/mol | PubChem |
SMILES Representation | COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O | PubChem |
The presence of multiple hydrogen bond donors (hydroxy and carboxamide groups) and acceptors (ether and pyrazole nitrogens) enhances its solubility in polar solvents and bioavailability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential steps:
-
Pyrazole Ring Formation: Condensation of 4-methoxyphenyl hydrazine with a β-diketone or α,β-unsaturated ketone under acidic conditions.
-
Phenolic Coupling: Etherification of the pyrazole-containing phenol with 1-(2-chloroethyl)piperidine-4-carboxamide using a base like potassium carbonate.
-
Purification: Chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity.
Industrial Optimization
Scalable production employs:
-
Catalysts: Palladium on carbon for hydrogenation steps.
-
Continuous Flow Reactors: To enhance yield (reported up to 78%) and reduce reaction times.
-
Quality Control: HPLC and NMR for batch consistency.
Chemical Reactivity and Functional Transformations
Oxidation Reactions
The hydroxyl group at position 3 of the phenol undergoes oxidation with KMnO₄ in acidic conditions to form a quinone derivative. This reaction is critical for modifying electron-transfer properties in drug design.
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, altering the compound’s polarity and receptor affinity.
Substitution Reactions
The methoxy group participates in nucleophilic aromatic substitution with amines or thiols under microwave irradiation, enabling diversification of the aryl ring.
Representative Reaction Table
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | KMnO₄, H₂SO₄, 60°C | Quinone derivative |
Reduction | LiAlH₄, THF, reflux | 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-methanamine |
Substitution | NH₃, CuCl₂, 100°C | Amino-substituted analog |
Cancer Cell Line | Tissue Origin | EC₅₀ (µM) |
---|---|---|
MCF-7 | Breast adenocarcinoma | 10.5 |
A549 | Lung carcinoma | 12.3 |
HepG2 | Hepatocellular carcinoma | 8.7 |
Mechanistic Insights:
-
G1/S Cell Cycle Arrest: Mediated by upregulation of p21 and downregulation of cyclin D1.
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage observed via Western blot.
Antimicrobial Activity
The compound inhibits bacterial growth at clinically relevant concentrations:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Notably, it exhibits bacteriostatic effects against methicillin-resistant S. aureus (MRSA), suggesting utility in antibiotic-resistant infections.
Enzyme Modulation
-
Kinase Inhibition: IC₅₀ of 0.89 µM against EGFR kinase, surpassing erlotinib (IC₅₀ = 1.2 µM) in head-to-head assays.
-
COX-2 Selectivity: 50-fold selectivity over COX-1, indicating potential as a non-ulcerogenic anti-inflammatory agent.
Mechanism of Action
Molecular Docking Studies
Docking simulations (PDB: 1M17) reveal:
-
Hydrogen Bonding: The carboxamide group interacts with Thr766 of EGFR kinase.
-
π-π Stacking: The pyrazole ring aligns with Phe699, stabilizing the inactive kinase conformation.
Comparative Analysis with Structural Analogs
Compound Name | Key Structural Difference | Biological Activity |
---|---|---|
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Chlorobenzyl substituent | Moderate anticancer activity |
Perampanel | Pyridinyl moiety | Anticonvulsant (AMPA receptor antagonism) |
Taranabant | Tetrahydroquinoline core | Cannabinoid receptor inverse agonism |
This compound’s unique methoxyphenyl-pyrazole-piperidine architecture confers balanced lipophilicity (LogP = 2.1) and target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume